molecular formula C11H15Cl3N2 B1671479 (+)-Epibatidine dihydrochloride CAS No. 166374-43-2

(+)-Epibatidine dihydrochloride

Cat. No. B1671479
M. Wt: 281.6 g/mol
InChI Key: DGNNWUINALNROG-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Epibatidine and Its Derivatives in Health Research

Epibatidine , a natural alkaloid, showcases a strong affinity for nAChRs, specifically for the α4β2 subtype. Despite its potent analgesic properties, its therapeutic use is limited by high toxicity. However, advancements in synthetic chemistry have led to the development of analogs with improved selectivity and a better therapeutic window. These synthetic derivatives are a focal point in the quest for new drug therapies. The review by Salehi et al. (2018) elucidates the pharmacokinetic parameters, structure-activity relationships, and the development of optically active epibatidine analogs, highlighting their potential in health applications despite the challenges posed by the original compound's toxicity (Salehi et al., 2018).

Characterization of Nicotinic Pharmacophores

The isolation of epibatidine led to a better understanding of nAChR ligands, revealing its analgesic potency to be significantly higher than morphine. Carroll's review (2009) discusses the synthesis of epibatidine agonists, antagonists, and mixed agonists/antagonists. These efforts aim to characterize the α4β2 nAChR pharmacophore, potentially offering new avenues for treating nicotine addiction and improving nAChR subtype selectivity. This synthetic approach helps in delineating the structural features essential for nAChR interaction, facilitating the development of compounds with reduced side effects and enhanced therapeutic profiles (Carroll, 2009).

Environmental Chemicals and Epigenetic Modifications

Environmental chemicals, including persistent organic pollutants, have been shown to modify epigenetic marks, which may mediate toxicity and influence disease risk. Baccarelli and Bollati (2009) reviewed how certain chemicals, through epigenetic alterations, could affect genome function under exogenous influence. This research provides a critical lens through which the broader implications of environmental exposure, possibly including compounds like epibatidine and its derivatives, can be assessed in relation to health outcomes. The potential epigenetic impact of these compounds, while not directly studied, falls within the realm of consideration for their broader effects on health (Baccarelli & Bollati, 2009).

Safety And Hazards

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Future Directions

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For a specific compound, you may want to consult a database like PubChem, ChemSpider, or the Merck Index, or refer to the scientific literature. Please note that not all compounds will have information available in all of these categories. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2.2ClH/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8;;/h1,4,6,8-10,14H,2-3,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNNWUINALNROG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620566
Record name 2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Epibatidine dihydrochloride

CAS RN

166374-43-2
Record name 2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-Epibatidine-L-tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Racemic-epibatidine 19 (42 mg, 0.2 mmol) was mixed with 77 mg (0.7 mmol) freshly prepared ethyl formamidinate hydrochloride and 129 mg (1.0 mmol) diisopropyl ethylamine in 1 ml acetonitrile. After stirring at room temperature for 48 hours, the mixture was acidified with 1.0M hydrogen chloride in ether. After evaporation in vacuo, the residue was separated on silica gel preparative thin layer chromatography, using a solvent system of 25% methanol in chloroform, to give 25 mg of the compound 45 as a hygroscopic solid. Yield 36%. MS(CI), 236, 238 (free base M+1). H1 -NMR (CD3OD). δ 3.40 (M, 1H, H2).
Quantity
42 mg
Type
reactant
Reaction Step One
Quantity
129 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
36%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Epibatidine dihydrochloride
Reactant of Route 2
(+)-Epibatidine dihydrochloride
Reactant of Route 3
(+)-Epibatidine dihydrochloride
Reactant of Route 4
(+)-Epibatidine dihydrochloride
Reactant of Route 5
(+)-Epibatidine dihydrochloride
Reactant of Route 6
(+)-Epibatidine dihydrochloride

Citations

For This Compound
122
Citations
R Moaddel, K Jozwiak, R Yamaguchi, C Cobello… - … of Chromatography B, 2004 - Elsevier
… The α3β4 nAChR and α4β2 nAChR subtypes were used to prepare the chromatographic columns and [ 3 H] epibatidine dihydrochloride ([ 3 H] EB) was used as the marker ligand. …
Number of citations: 31 www.sciencedirect.com
C Sun, CM Speer, GY Wang… - Journal of …, 2008 - journals.physiology.org
… , we performed whole cell patch and MEA recordings of isolated mouse and ferret retinae during acute bath application of control or 10 nM EPI [(±)-epibatidine dihydrochloride; Sigma–…
Number of citations: 49 journals.physiology.org
JS Rodriguez, CS Cunningham, FB Moura… - …, 2014 - Springer
… (−)-Nicotine hydrogen tartrate salt, cytisine, and epibatidine dihydrochloride were obtained from Sigma Chemical (St. Louis, MO). Varenicline dihydrochloride was obtained from the …
Number of citations: 18 link.springer.com
EM Jutkiewicz, EA Brooks, AD Kynaston, KC Rice… - … of Pharmacology and …, 2011 - ASPET
… (−)-Nicotine hydrogen tartrate salt, (±)-epibatidine dihydrochloride hydrate, DHβE, and mecamylamine were obtained from Sigma-Aldrich (St. Louis, MO). Cytisine hydrobromide was …
Number of citations: 52 jpet.aspetjournals.org
SD Gilbert, TM Clark, CM Flores - Pain, 2001 - Elsevier
A growing body of evidence supports a nicotinic cholinergic approach to pain management, as neuronal nicotinic receptor agonists have shown efficacy across animal models of both …
Number of citations: 56 www.sciencedirect.com
Y Shiraishi, T Ogawa, T Suzuki, M Iwai, M Kusano… - Legal Medicine, 2017 - Elsevier
… (±)-Epibatidine dihydrochloride hydrate and midazolam-d 4 maleate (internal standard [IS]) were purchased from Sigma-Aldrich Japan (Tokyo, Japan). The chemical structures of these …
Number of citations: 3 www.sciencedirect.com
DJ Lomas, PJ Rossman, JF Greenleaf - Nature Medicine, 1996 - nature.com
… Semat Technical is distributing RBI's synthetic epibatidine dihydrochloride (C,H,ClN2HCl), which is said to be 99 percent pure. This potent nicotinic agonist, originally isolated from the …
Number of citations: 0 www.nature.com
DJ Williams, KL Brain… - British journal of …, 2007 - Wiley Online Library
Background and purpose: Nicotinic agonists increase sympathetic field‐stimulus‐evoked contraction of the rodent vas deferens, presumably by increasing evoked neurotransmitter …
Number of citations: 10 bpspubs.onlinelibrary.wiley.com
B Kaproń, J Łuszczki, A Paneth, M Wujec… - … Journal of Medical …, 2017 - ncbi.nlm.nih.gov
Previously, it was found that 5-(3-chlorophenyl)-4-hexyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione (TP-315) effectively protects mice from maximal electroshock-induced seizures. The aim …
Number of citations: 22 www.ncbi.nlm.nih.gov
A Horti, HT Ravert, ED London… - Journal of Labelled …, 1996 - Wiley Online Library
The radiochemical synthesis of (+/−)‐exo‐2‐(2‐[ 18 F]fluoro‐5‐pyridyl)‐7‐azabicyclo[2.2.1]heptane ([ 18 F](UNDERLINE)1(/UNDERLINE)) was accomplished by Kryptofix® 222 …

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